FITC-GW3965: A Technical Guide to a Fluorescent Probe for Liver X Receptor β
FITC-GW3965: A Technical Guide to a Fluorescent Probe for Liver X Receptor β
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FITC-GW3965 is a crucial tool in the study of Liver X Receptors (LXRs), particularly the β isoform. It is a fluorescently labeled derivative of GW3965, a potent and selective synthetic LXR agonist. By conjugating Fluorescein isothiocyanate (FITC) to the GW3965 molecule, researchers have a powerful tracer to investigate LXRβ function, screen for novel LXR modulators, and elucidate the receptor's role in various physiological and pathological processes. This guide provides a comprehensive overview of FITC-GW3965, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Introduction to GW3965 and the Liver X Receptors
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism, as well as inflammation. There are two isoforms, LXRα and LXRβ, which are activated by oxysterols, naturally occurring oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
GW3965 is a non-steroidal, synthetic LXR agonist that has been instrumental in deconvoluting the physiological roles of LXRs.[1][2] It exhibits selectivity for LXRβ over LXRα, making it a valuable tool for studying the isoform-specific functions of these receptors.
FITC-GW3965: The Fluorescent Probe
FITC-GW3965 is a fluorescent tracer designed for studying LXRβ.[3][4][5] It is synthesized by replacing the trifluoromethyl group of GW3965 with an amide linkage to Fluorescein isothiocyanate (FITC).[3][4][5] This fluorescent tag allows for the direct visualization and quantification of the molecule's interaction with its target protein, LXRβ, in various experimental settings, most notably in fluorescence polarization assays.
Physicochemical and Fluorescent Properties
While the specific photophysical properties of the FITC-GW3965 conjugate are not extensively reported in the literature, they are expected to be similar to those of the parent fluorophore, FITC.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~491 nm | [6][7] |
| Emission Maximum (λem) | ~516 nm | [6][7] |
| Quantum Yield | High | [7] |
| Molecular Weight | ~997.16 g/mol | |
| Appearance | Yellow to orange-red powder |
Note: The exact spectral properties may vary slightly depending on the solvent and local environment.
Mechanism of Action
The mechanism of action of FITC-GW3965 is predicated on the pharmacological activity of its parent compound, GW3965, as an LXR agonist.
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Binding and Activation: FITC-GW3965 binds to the ligand-binding domain (LBD) of LXRβ (and to a lesser extent, LXRα). This binding induces a conformational change in the receptor.
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Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).
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DNA Binding: The LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.
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Gene Transcription: The binding of the heterodimer to LXREs recruits coactivator proteins, leading to the initiation of transcription of downstream target genes.
Key Downstream Target Genes
The activation of LXRs by GW3965 leads to the transcriptional regulation of a suite of genes involved in lipid metabolism and inflammation:
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ABCA1 and ABCG1: These are ATP-binding cassette transporters that are significantly upregulated by LXR activation.[1][2] They play a critical role in promoting the efflux of cholesterol from macrophages to HDL particles, a key step in reverse cholesterol transport (RCT), which is an anti-atherosclerotic process.
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SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): LXR activation also induces the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This effect is a potential liability for the therapeutic use of LXR agonists, as it can lead to hypertriglyceridemia.
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IDOL (Inducible Degrader of the LDLR): LXR activation upregulates IDOL, an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. This leads to reduced cellular uptake of LDL cholesterol.
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Inflammatory Genes: LXRs can also transrepress the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in macrophages.
Signaling Pathway Diagram
Quantitative Data
| Compound | Target | Assay Type | Value (EC50) | Reference |
| GW3965 | Human LXRα | Cell-based reporter gene assay | 190 nM | [2][8][9][10] |
| Human LXRβ | Cell-based reporter gene assay | 30 nM | [2][8][9][10] | |
| Human LXRα | Cell-free ligand-sensing assay (coactivator recruitment) | 125 nM | [8] | |
| FITC-GW3965 | Human LXRα | Not Available | - | |
| Human LXRβ | Not Available | - |
Experimental Protocols
Synthesis of FITC-GW3965 (General Strategy)
A detailed, step-by-step synthesis protocol for FITC-GW3965 is not publicly available. However, based on the known structure and standard bioconjugation chemistry, a plausible synthetic route can be outlined. This would involve the initial synthesis of a GW3965 analog containing a primary amine, followed by conjugation with FITC.
Key Steps:
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Synthesis of Amine-Functionalized GW3965: A derivative of GW3965 would be synthesized to incorporate a reactive primary amine. This could be achieved by modifying one of the aromatic rings or the aliphatic linker with a suitable functional group that can be converted to an amine.
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Conjugation Reaction: The amine-functionalized GW3965 would then be reacted with FITC in a suitable buffer (typically a carbonate-bicarbonate buffer at pH 9.0-9.5) to form a stable thiourea bond.
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Purification: The resulting FITC-GW3965 conjugate would be purified from unreacted starting materials and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).
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Characterization: The final product would be characterized by mass spectrometry to confirm its molecular weight and NMR spectroscopy to verify its structure.
Fluorescence Polarization (FP) Competition Assay for LXRβ Modulators
This protocol is adapted from methodologies developed for similar LXRβ FP assays and represents a robust framework for screening and characterizing LXRβ ligands using FITC-GW3965.[1]
Principle: This is a competitive binding assay. FITC-GW3965 (the tracer), when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger LXRβ Ligand Binding Domain (LBD) protein, its tumbling is restricted, leading to high fluorescence polarization. A test compound that binds to LXRβ will compete with FITC-GW3965, displacing it from the LBD and causing a decrease in fluorescence polarization.
Materials:
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FITC-GW3965 (Tracer)
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Recombinant human LXRβ-LBD protein
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Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100
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Test compounds dissolved in DMSO
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Black, low-volume 384-well microplates
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A microplate reader capable of fluorescence polarization measurements (with appropriate excitation and emission filters for FITC)
Protocol:
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Reagent Preparation:
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Prepare a stock solution of FITC-GW3965 in DMSO.
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Prepare a stock solution of LXRβ-LBD in a suitable buffer.
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Prepare serial dilutions of test compounds in DMSO.
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-
Assay Setup (in a 384-well plate):
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Step 1: Compound Dispensing: Add a small volume (e.g., 100 nL) of the serially diluted test compounds or DMSO (for positive and negative controls) to the wells of the microplate.
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Step 2: Addition of LXRβ-LBD: Add a defined volume (e.g., 10 µL) of LXRβ-LBD diluted in assay buffer to all wells except for the "tracer alone" controls. The final concentration of LXRβ-LBD should be optimized beforehand (typically in the low nanomolar range).
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Step 3: Addition of FITC-GW3965: Add the same volume (e.g., 10 µL) of FITC-GW3965 diluted in assay buffer to all wells. The final concentration of FITC-GW3965 should be low (e.g., 1-5 nM) and ideally below the Kd for its interaction with LXRβ-LBD.
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Final Assay Volume: e.g., 20 µL.
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-
Incubation:
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Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
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-
Measurement:
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Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
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Data Analysis:
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The data can be used to calculate the IC50 value for each test compound, which represents the concentration of the compound that displaces 50% of the bound FITC-GW3965.
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Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
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References
- 1. Identify liver X receptor β modulator building blocks by developing a fluorescence polarization-based competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FITC-GW3965 | TargetMol [targetmol.com]
- 5. Identification of Novel Liver X Receptor Activators by Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
